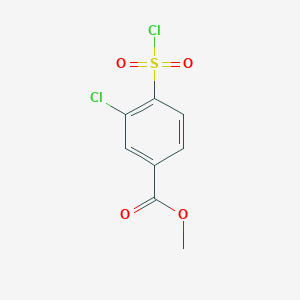

Methyl 3-chloro-4-(chlorosulfonyl)benzoate

Overview

Description

Methyl 3-chloro-4-(chlorosulfonyl)benzoate (MCCB) is an organochlorine compound that belongs to the class of chlorosulfonates. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. MCCB is an important intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the production of polymers and as a reagent in various reactions.

Scientific Research Applications

Efficient Synthesis Processes

A study highlighted the use of continuous-flow diazotization in the synthesis of related chlorosulfonyl compounds, demonstrating the method's efficiency and its potential to minimize side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid (Yu et al., 2016).

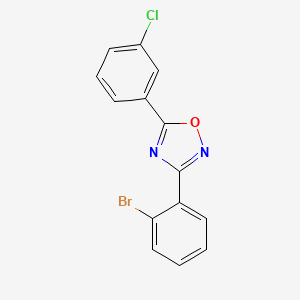

Chemosensors Development

Research on novel anion sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups revealed the synthesis of compounds for fluoride sensing, indicating the role of methyl 3-chloro-4-(chlorosulfonyl)benzoate derivatives in creating sensitive and selective chemosensors (Ma et al., 2013).

Key Intermediate for Pharmaceutical Synthesis

A publication described the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a crucial intermediate for Tianeptine, starting from a chlorosulfonyl compound, showcasing the importance of such chlorosulfonyl intermediates in pharmaceutical manufacturing (Xiu-lan, 2009).

Biological Applications

The synthesis and biological evaluation of sulfonamide hybrid Schiff bases derived from chlorosulfonyl compounds were investigated, revealing their potential as enzyme inhibitors and antioxidants. This highlights the biomedical research potential of methyl 3-chloro-4-(chlorosulfonyl)benzoate derivatives (Kausar et al., 2019).

Antimicrobial Activity

Another study focused on the synthesis of bifunctional sulfonamide-amide derivatives, starting from chlorosulfonyl-containing compounds, and their subsequent evaluation for antimicrobial activity. This underscores the compound's utility in creating substances with significant biological activities (Abbavaram & Reddyvari, 2013).

Environmental Biodegradation

Research on the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia, which can utilize methyl benzoate as a sole carbon source, points towards the environmental applications of such compounds in biodegradation processes (Philippe, Vega, & Bastide, 2001).

properties

IUPAC Name |

methyl 3-chloro-4-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVARFWSYISQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4-(chlorosulfonyl)benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)

![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)

![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)